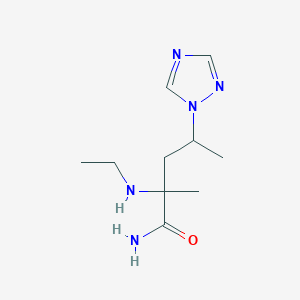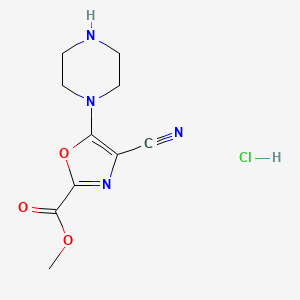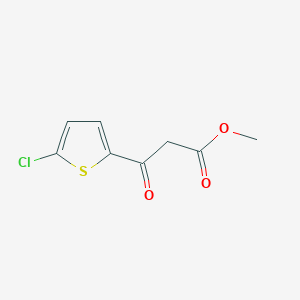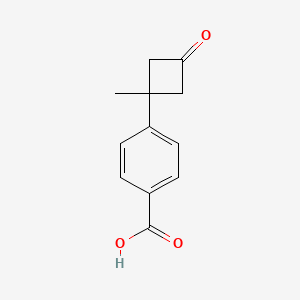
(4-(Trifluoromethyl)benzyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(trifluoromethyl)phenyl]methyl boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(trifluoromethyl)phenyl]methyl boronic acid} typically involves the reaction of 4-(trifluoromethyl)benzyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the boronic acid product.
Industrial Production Methods: While specific industrial production methods for {[4-(trifluoromethyl)phenyl]methyl boronic acid} are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: {[4-(trifluoromethyl)phenyl]methyl boronic acid} can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl compounds.
科学研究应用
Chemistry: In organic synthesis, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine: The compound is explored for its potential in drug discovery and development
Industry: In materials science, {[4-(trifluoromethyl)phenyl]methyl boronic acid} is used in the development of advanced materials, including polymers and electronic materials, due to its ability to introduce fluorinated groups that can modify the properties of the final product.
作用机制
The mechanism by which {[4-(trifluoromethyl)phenyl]methyl boronic acid} exerts its effects is primarily through its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions.
相似化合物的比较
- 4-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)phenylmethanol
- 4-(trifluoromethyl)phenylamine
Uniqueness: What sets {[4-(trifluoromethyl)phenyl]methyl boronic acid} apart from similar compounds is the presence of both the trifluoromethyl group and the boronic acid functional group. This combination provides unique reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H8BF3O2 |
|---|---|
分子量 |
203.96 g/mol |
IUPAC 名称 |
[4-(trifluoromethyl)phenyl]methylboronic acid |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-6(2-4-7)5-9(13)14/h1-4,13-14H,5H2 |
InChI 键 |
INVVIEZKXOTMIE-UHFFFAOYSA-N |
规范 SMILES |
B(CC1=CC=C(C=C1)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)


![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)






![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)
